molecular formula C12H7Cl2N3 B2764200 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 442630-70-8

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2764200
CAS No.: 442630-70-8
M. Wt: 264.11
InChI Key: SETIHJVOUJAFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine atoms attached to both the triazole and phenyl rings. The molecular formula of this compound is C11H6Cl2N4, and it has a molecular weight of 265.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridine with 4-chlorobenzonitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazolopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: Another antidepressant with a triazole ring.

Uniqueness

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both chlorine atoms and a triazolopyridine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-6-4-8(5-7-9)12-16-15-11-3-1-2-10(14)17(11)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETIHJVOUJAFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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